molecular formula C10H25Cl2N5 B1448035 {2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride CAS No. 1423024-62-7

{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride

Cat. No. B1448035
CAS RN: 1423024-62-7
M. Wt: 286.24 g/mol
InChI Key: ALBOIFXQPDZCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride” is a chemical compound with the molecular formula C10H25Cl2N5 and a molecular weight of 286.24 g/mol . It is widely used in various applications.


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 34 bonds, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 tertiary amines (aliphatic), and 1 positively charged N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources .

Scientific Research Applications

2-AEDMAD has been used in various scientific and laboratory experiments, mainly as a coupling reagent for the synthesis of peptides, proteins, and other organic compounds. It has also been used as an initiator for the polymerization of vinyl monomers and as a source of nitrene for the formation of nitrenes. In addition, 2-AEDMAD has been used in the synthesis of various heterocycles, such as pyridines, quinolines, and isoquinolines.

Mechanism of Action

2-AEDMAD acts as a coupling reagent by forming a covalent bond between two molecules. This is done by the formation of a nitrene intermediate, which is created by the reaction of the dimethylamine with the azide group. The nitrene then reacts with the other molecule, forming a covalent bond and releasing dimethylamine.
Biochemical and Physiological Effects
2-AEDMAD has been shown to have some biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of certain bacteria, including Escherichia coli and Pseudomonas aeruginosa. It has also been found to be toxic to certain types of cancer cells in vitro, though the exact mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

2-AEDMAD is a useful reagent for laboratory experiments, as it is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for extended periods of time. However, it is also toxic and should be handled with care. Additionally, it is not as widely available as some other reagents, so it may be difficult to obtain in some areas.

Future Directions

The potential applications of 2-AEDMAD in the fields of biochemistry and pharmacology are numerous, and there are many possible future directions for research. These include further exploration of its mechanism of action, its potential to be used as a therapeutic agent, and its potential to be used in the synthesis of other organic compounds. Additionally, further research is needed to determine the toxicity of 2-AEDMAD and its effects on other organisms. Finally, further research is needed to explore the potential applications of 2-AEDMAD in the fields of materials science and nanotechnology.

properties

IUPAC Name

N'-(2-azidoethyl)-N,N-dimethyl-N'-(2-methylpropyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N5.2ClH/c1-10(2)9-15(6-5-12-13-11)8-7-14(3)4;;/h10H,5-9H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBOIFXQPDZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCN=[N+]=[N-])CCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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